![molecular formula C9H11N3O6S B2526012 2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid CAS No. 848369-59-5](/img/structure/B2526012.png)
2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid
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Description
2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid, also known as MSMA, is a chemical compound that has been widely used in scientific research for many years. MSMA is a derivative of 4-nitroaniline, which is a commonly used starting material in the synthesis of various compounds.
Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Adsorption Studies
MOFs are porous materials with fascinating applications in gas storage, catalysis, and adsorption. Researchers have explored amino-functionalized MOFs, such as UiO-66-NH2 , for the removal of pollutants from water. For instance, UiO-66-NH2 has been investigated as an adsorbent for 2-methyl-4-chlorophenoxy acetic acid (MCPA) . The amino acid’s structure and functional groups contribute to its adsorption properties.
Antibacterial Agents and Drug Resistance
Given the global concern over antimicrobial resistance (AMR), novel antibacterial agents are crucial. Researchers have synthesized derivatives of 2-[(methylsulfamoyl)amino]acetic acid and evaluated their antibacterial activity. These studies aim to combat bacterial resistance to existing antibiotics . Investigating the compound’s mechanism of action and potential targets is essential for developing effective therapies.
properties
IUPAC Name |
2-[4-(methylsulfamoyl)-2-nitroanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6S/c1-10-19(17,18)6-2-3-7(11-5-9(13)14)8(4-6)12(15)16/h2-4,10-11H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDHHWKMNZWWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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